N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has delved into the synthesis and structural characterization of related compounds, emphasizing facile and efficient synthetic routes. For instance, Abdallah (2002) described a one-pot synthesis method for hexahydro-[1]-benzothieno[2',3':4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones, showcasing the chemical versatility of similar structures through reactions involving iminophosphorane and aromatic isocyanate. This study underlines the potential for creating a diverse array of compounds with varying biological activities (Abdallah, 2002).
Biological Activity Investigations
The exploration of biological activities has been a significant area of interest. Various derivatives have been synthesized and evaluated for their potential antimicrobial and anticancer properties. For example, Mittal, Sarode, and Vidyasagar (2011) synthesized substituted tricyclic compounds, assessing their antibacterial and antifungal effects. Their research demonstrates the antimicrobial potential of these compounds, providing a foundation for further pharmaceutical applications (Mittal, Sarode, & Vidyasagar, 2011).
Anticancer and Antifungal Prospects
Shyyka, Pokhodylo, Palchykov, Finiuk, Stoika, and Obushak (2020) studied cage-like amines in green synthesis protocols for thieno[2,3-d]pyrimidinone derivatives, targeting their use as anticancer agents. The synthesis process emphasized environmental friendliness and efficiency, with preliminary biological screening indicating promising anticancer activity against several human cancer cell lines. This research highlights the potential of these compounds as novel therapeutic agents (Shyyka et al., 2020).
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been reported to exhibit antibacterial properties .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit bacterial biofilm growth . This suggests that the compound may interact with bacterial cells to prevent the formation of biofilms, which are protective structures that bacteria form in response to environmental stress.
Biochemical Pathways
Given the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with bacterial metabolic processes essential for biofilm formation .
Result of Action
The compound has been reported to inhibit bacterial biofilm growth . This suggests that the compound may have potential as an antibacterial agent.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-4-15-12(3-1)16-17(19-10-20-18(16)24-15)21-11-5-6-13-14(9-11)23-8-7-22-13/h5-6,9-10H,1-4,7-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUCQDPYXQWFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.